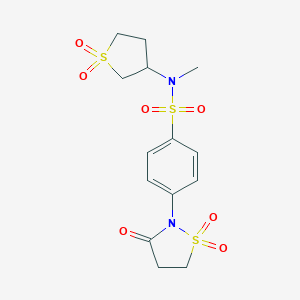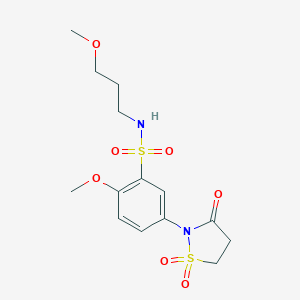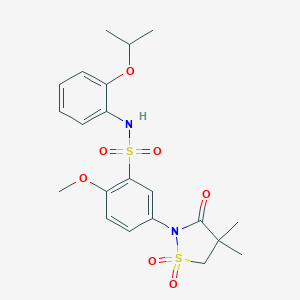![molecular formula C21H19N3O4S B253845 4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one, commonly known as MBTPS, is a benzoxazine derivative that has gained significant attention in scientific research. MBTPS is known for its unique chemical structure and its potential applications in various fields such as medicine, biology, and chemistry.
Mecanismo De Acción
MBTPS exerts its biological effects by inhibiting the activity of the protease responsible for the processing of SREBPs. SREBPs are transcription factors that regulate the expression of genes involved in lipid metabolism. Inhibition of SREBP processing by MBTPS leads to a decrease in the expression of genes involved in lipid synthesis and uptake, resulting in a decrease in cellular lipid levels. This mechanism of action is responsible for the anti-inflammatory, anti-cancer, and anti-Alzheimer's disease properties of MBTPS.
Biochemical and Physiological Effects:
MBTPS has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the protease responsible for the processing of SREBPs, leading to a decrease in cellular lipid levels. This effect has been linked to the anti-inflammatory, anti-cancer, and anti-Alzheimer's disease properties of MBTPS. In addition, MBTPS has also been shown to inhibit the activity of other proteases, including cathepsin B and D, which play a role in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBTPS for lab experiments is its unique chemical structure, which allows for the study of protein processing and trafficking. MBTPS has also been shown to possess anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these diseases. However, one of the limitations of MBTPS is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of MBTPS. One potential direction is the development of new derivatives of MBTPS with improved solubility and bioavailability. Another direction is the study of the effects of MBTPS on other proteases and their substrates. Finally, the use of MBTPS as a tool for studying lipid metabolism and its role in various diseases is an area that warrants further investigation.
Métodos De Síntesis
The synthesis of MBTPS involves the reaction of 4-methyl-6-hydroxybenzoxazine with 4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure MBTPS.
Aplicaciones Científicas De Investigación
MBTPS has been extensively studied for its potential applications in various fields of scientific research. In medicine, MBTPS has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, MBTPS has also been studied for its potential use in the treatment of Alzheimer's disease. In biology, MBTPS has been used as a tool to study protein processing and trafficking. It has been found to inhibit the activity of the protease responsible for the processing of sterol regulatory element-binding proteins (SREBPs). In chemistry, MBTPS has been used as a starting material for the synthesis of other benzoxazine derivatives.
Propiedades
Nombre del producto |
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one |
|---|---|
Fórmula molecular |
C21H19N3O4S |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
4-methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H19N3O4S/c1-23-14-8-12(6-7-16(14)28-10-18(23)26)15(25)9-24-11-22-20-19(21(24)27)13-4-2-3-5-17(13)29-20/h6-8,11H,2-5,9-10H2,1H3 |
Clave InChI |
PJINVMNDJOMQBR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
SMILES canónico |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)


![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)